Fmoc-Lys(Boc)-OH-15N2
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Overview
Description
Fmoc-Lys(Boc)-OH-15N2 is a derivative of lysine, an essential amino acid, and is used extensively in peptide synthesis. The compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, which safeguard the amino functionalities during chemical reactions. The “15N2” indicates that the compound contains two nitrogen atoms labeled with the stable isotope nitrogen-15, making it useful in various research applications, including nuclear magnetic resonance (NMR) studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-OH-15N2 typically involves the following steps:
Protection of the ε-amino group: The ε-amino group of lysine is protected using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine in anhydrous dichloromethane.
Fmoc protection: The α-amino group is then protected using fluorenylmethyloxycarbonyl (Fmoc) chloride in the presence of a base like sodium carbonate in a suitable solvent.
Isotopic labeling: The nitrogen atoms are labeled with nitrogen-15 during the synthesis of the lysine precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of lysine are subjected to protection and labeling reactions in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Boc)-OH-15N2 undergoes several types of chemical reactions, including:
Deprotection reactions: Removal of the Fmoc group using a base like piperidine.
Coupling reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.
Substitution reactions: Introduction of various functional groups at the ε-amino position after Boc deprotection.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Substitution: Various electrophiles in the presence of a base after Boc removal.
Major Products
Peptides: Linear or cyclic peptides with specific sequences.
Functionalized lysine derivatives: Compounds with various functional groups at the ε-amino position.
Scientific Research Applications
Chemistry
Fmoc-Lys(Boc)-OH-15N2 is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific sequences . The isotopic labeling with nitrogen-15 makes it valuable for NMR studies to investigate peptide structures and dynamics .
Biology
In biological research, the compound is used to synthesize peptides that can be incorporated into proteins for structural and functional studies . It is also used in the development of peptide-based drugs and biomaterials .
Medicine
This compound is employed in the synthesis of peptide-based therapeutics and diagnostic agents . Its use in NMR studies aids in understanding the interactions between peptides and biological targets .
Industry
In the industrial sector, the compound is used in the large-scale production of peptides for pharmaceuticals, cosmetics, and food additives .
Mechanism of Action
The mechanism of action of Fmoc-Lys(Boc)-OH-15N2 primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino functionalities during chemical reactions, allowing for the stepwise assembly of peptides . The nitrogen-15 labeling enables detailed NMR studies to elucidate peptide structures and interactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar structure but without nitrogen-15 labeling.
Fmoc-Lys(Me,Boc)-OH: Contains a methyl group at the ε-amino position.
Fmoc-Lys(ivDde)-OH: Uses ivDde as a protecting group instead of Boc.
Uniqueness
Fmoc-Lys(Boc)-OH-15N2 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful for NMR studies. This feature distinguishes it from other lysine derivatives that do not have isotopic labeling .
Properties
Molecular Formula |
C26H32N2O6 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-6-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]hexanoic acid |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1/i27+1,28+1 |
InChI Key |
UMRUUWFGLGNQLI-SBAWBPENSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH]CCCC[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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